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Compound of Interest

Compound Name: Verrucarol

Cat. No.: B1203745

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total
synthesis of the trichothecene sesquiterpenoid, (-)-Verrucarol, commencing from the readily
available chiral starting material, D-glucose. The synthetic strategy, originally developed by
Tadano and coworkers, establishes a foundational methodology for accessing the complex
core structure of Verrucarol and its analogues, which are of significant interest in medicinal
chemistry and drug development due to their potent biological activities.

Introduction

(-)-Verrucarol is a key structural component of the macrocyclic trichothecene mycotoxins, such
as Verrucarin A. These natural products exhibit a wide range of biological activities, including
antifungal, cytotoxic, and protein synthesis inhibitory effects, making them attractive scaffolds
for the development of novel therapeutic agents. The total synthesis of (-)-Verrucarol presents
a significant challenge due to its rigid tricyclic skeleton, multiple contiguous stereocenters, and
the presence of a reactive epoxide moiety. The enantioselective synthesis from D-glucose
provides a robust pathway to optically pure (-)-Verrucarol, enabling further investigation into its
structure-activity relationships and therapeutic potential.

Overall Synthetic Strategy

The total synthesis begins with the transformation of D-glucose into an enantiomerically pure
bicyclic a-methylated y-lactone. This key intermediate then undergoes a series of carefully
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orchestrated reactions to construct the complete trichothecene core. The key transformations
include:

Aldol-like Carbon-Carbon Bond Formation: Introduction of a four-carbon unit to the bicyclic
lactone to establish a key quaternary stereocenter.

» Dieckmann Cyclization: Construction of the C-ring of the trichothecene skeleton.

o Barton's Decarboxylative Oxygenation: Conversion of a carboxylic acid functionality into a
hydroxy! group.

o Skeletal Enlargement: A strategic rearrangement to form the characteristic trichothecene
6/5/6-fused ring system.

o Stereoselective Epoxidation: Final installation of the exo-epoxy ring at the C12-C13 position.

Data Presentation

Table 1: Summary of Key Synthetic Steps and Yields
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Note: The yields are representative and based on published literature. Actual yields may vary
depending on experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of the Bicyclic a-Methylated y-
Lactone from D-glucose

The synthesis of the enantiomerically pure bicyclic a-methylated y-lactone from D-glucose is a
multi-step process that has been previously reported. For detailed procedures, refer to the
original publication by Tadano and coworkers. The process typically involves protection of
hydroxyl groups, stereoselective functionalization, and lactonization.

Protocol 2: Aldol-like Addition

» To a solution of the bicyclic a-methylated y-lactone (1.0 eq) in anhydrous THF at -78 °C
under an argon atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.1 eq).

« Stir the resulting solution for 30 minutes at -78 °C.

e Add a solution of the four-carbon aldehyde (1.2 eq) in anhydrous THF dropwise.
» Continue stirring at -78 °C for 2 hours.

e Quench the reaction with saturated aqueous NH4Cl solution.

» Allow the mixture to warm to room temperature and extract with ethyl acetate.

» Dry the combined organic layers over anhydrous Na2SOa, filter, and concentrate under
reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to afford the desired
aldol adduct.

Protocol 3: Dieckmann Cyclization

e To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous
toluene under an argon atmosphere, add a solution of the g-ester lactone (1.0 eq) in
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anhydrous toluene.

o Heat the reaction mixture to reflux and maintain for 4 hours.
e Cool the mixture to 0 °C and cautiously quench with saturated aqueous NHa4Cl solution.
o Separate the aqueous and organic layers, and extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous NazSOa4, filter, and
concentrate in vacuo.

» Purify the residue by flash chromatography to yield the tricyclic B-keto ester.

Protocol 4: Barton's Decarboxylative Oxygenation

o Convert the Dieckmann cyclization product to the corresponding carboxylic acid via standard
saponification and acidification procedures.

o To a solution of the carboxylic acid (1.0 eq) in anhydrous benzene, add oxalyl chloride (1.5
eq) and a catalytic amount of DMF. Stir for 1 hour at room temperature.

» Remove the solvent and excess oxalyl chloride under reduced pressure.

» Dissolve the resulting acid chloride in anhydrous benzene and add N-hydroxypyridine-2-
thione sodium salt (1.2 eq) and a catalytic amount of DMAP. Stir for 2 hours at room
temperature.

» To the resulting Barton ester solution, add tert-butyl mercaptan (3.0 eq) and AIBN (0.2 eq).
» Heat the mixture to reflux for 2 hours.

» Cool the reaction mixture, concentrate, and purify by column chromatography to give the
hydroxylated product.

Protocol 5: Skeletal Enlargement

e To a solution of the hydroxylated intermediate (1.0 eq) in anhydrous pyridine at 0 °C, add
methanesulfonyl chloride (1.5 eq).
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Stir the mixture at O °C for 1 hour, then warm to room temperature and stir for an additional 2
hours.

Quench the reaction with water and extract with ethyl acetate.

Wash the combined organic layers with saturated agueous CuSOa solution, saturated
agueous NaHCOs solution, and brine.

Dry the organic layer over anhydrous Na=SOa, filter, and concentrate.

Dissolve the crude mesylate in methanol and add potassium carbonate (2.0 eq).
Stir the mixture at room temperature for 12 hours.

Remove the solvent, add water, and extract with ethyl acetate.

Dry the combined organic extracts, concentrate, and purify by flash chromatography to
obtain the rearranged trichothecene core.

Protocol 6: Stereoselective Epoxidation

To a solution of the trichothecene core (1.0 eq) in dichloromethane at 0 °C, add meta-
chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portionwise.

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

Quench the reaction with a saturated aqueous solution of Na=S20s and then with a saturated
agueous solution of NaHCO:s.

Separate the layers and extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with brine, dry over anhydrous Na=SOa, filter, and
concentrate.

Purify the crude product by flash column chromatography to afford (-)-Verrucarol.

Mandatory Visualization
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 To cite this document: BenchChem. [Total Synthesis of (-)-Verrucarol from D-Glucose:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1203745#total-synthesis-of-verrucarol-from-d-
glucose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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